molecular formula C15H16FeO2-6 B13906306 Cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron

Cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron

Katalognummer: B13906306
Molekulargewicht: 284.13 g/mol
InChI-Schlüssel: RBNVNALLMCQUQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron, also known as methyl-2-propenoic acid bis(cyclopentadienyl)iron ester, is an organic iron compound. Its molecular structure includes a cyclopentadienyl ring and a methacrylate group. The cyclopentadienyl ring is a five-carbon ring structure with two carbon atoms coordinated to an iron atom. The methacrylate group consists of a methyl and a carboxyl group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron typically involves the reaction of cyclopentadienyl iron with methacrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst, such as triethylamine .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The product is then purified using techniques such as distillation or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis, particularly in hydrogenation, rearrangement, and cyclization reactions.

    Biology: Studied for its potential use in drug delivery systems due to its stability and reactivity.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the production of polymers and as a stabilizer in various chemical processes.

Wirkmechanismus

The mechanism of action of cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron involves its ability to participate in various chemical reactions due to the presence of the cyclopentadienyl ring and the methacrylate group. The cyclopentadienyl ring provides stable π-orbitals that can interact with other molecules, facilitating reactions such as addition, elimination, and rearrangement. The iron atom acts as a central coordination site, enhancing the compound’s reactivity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron is unique due to its combination of a cyclopentadienyl ring and a methacrylate group, providing both stability and reactivity. This makes it a versatile compound in various chemical reactions and applications .

Eigenschaften

Molekularformel

C15H16FeO2-6

Molekulargewicht

284.13 g/mol

IUPAC-Name

cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron

InChI

InChI=1S/C10H11O2.C5H5.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h3-6H,1,7H2,2H3;1-5H;/q-1;-5;

InChI-Schlüssel

RBNVNALLMCQUQF-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OC[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.